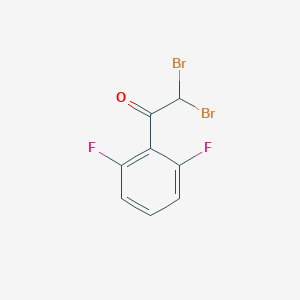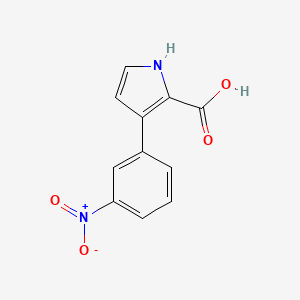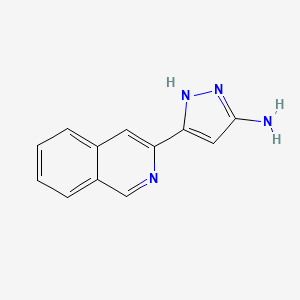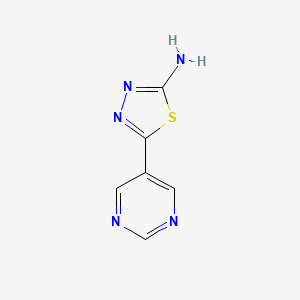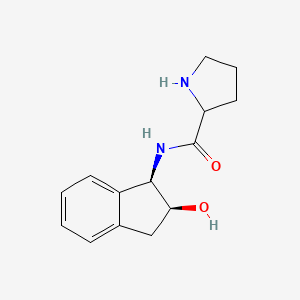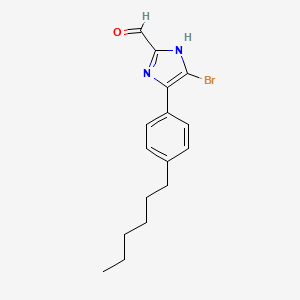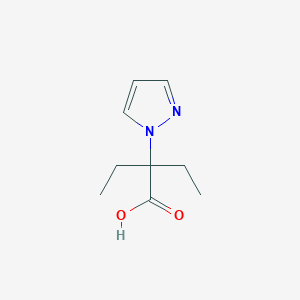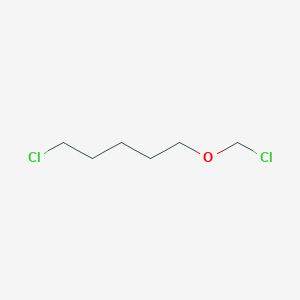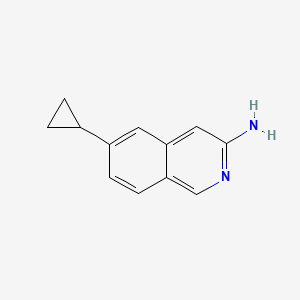
2,2-dibromo-1-(3-phenylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dibromo-1-(3-phenylphenyl)ethanone is an organic compound with the molecular formula C14H10Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a phenyl group attached to the ethanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(3-phenylphenyl)ethanone typically involves the bromination of 1-(3-phenylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as chloroform or acetic acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.
化学反応の分析
Types of Reactions
2,2-dibromo-1-(3-phenylphenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-(3-phenylphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of 1-(3-phenylphenyl)ethanol or corresponding amines.
Reduction: Formation of 1-(3-phenylphenyl)ethanol.
Oxidation: Formation of 3-phenylbenzoic acid.
科学的研究の応用
2,2-dibromo-1-(3-phenylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dibromo-1-(3-phenylphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, while in oxidation reactions, the carbonyl group is further oxidized to a carboxyl group. The molecular targets and pathways involved depend on the specific reactions and conditions.
類似化合物との比較
Similar Compounds
- 2,2-dibromo-1-(4-bromophenyl)ethanone
- 2,2-dibromo-1-(3,5-dimethoxyphenyl)ethanone
- 2,2-dibromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Comparison
Compared to similar compounds, 2,2-dibromo-1-(3-phenylphenyl)ethanone is unique due to its specific substitution pattern and the presence of a phenyl group. This structural difference influences its reactivity and the types of reactions it undergoes. For example, the presence of the phenyl group can affect the compound’s stability and its interactions with other molecules.
特性
分子式 |
C14H10Br2O |
|---|---|
分子量 |
354.04 g/mol |
IUPAC名 |
2,2-dibromo-1-(3-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H10Br2O/c15-14(16)13(17)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H |
InChIキー |
AXPVLYOFHWELOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




